4-Cyclopropylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMALLDRPONGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462552 | |
| Record name | 4-cyclopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-27-8 | |
| Record name | 4-cyclopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of the Cyclopropyl Aryl Nitrile Moiety in Contemporary Chemical Synthesis
The strategic incorporation of a cyclopropyl (B3062369) group attached to a nitrile-bearing aromatic ring, known as the cyclopropyl-aryl nitrile moiety, imparts a range of desirable properties to a molecule. This structural unit is of considerable interest in contemporary chemical synthesis for several key reasons. The cyclopropyl ring, with its inherent ring strain and unique C-C bond character, introduces conformational rigidity and can act as a bioisostere for other functional groups, influencing the spatial arrangement and physicochemical properties of a molecule. rsc.org
The nitrile group, a versatile functional group, can participate in a wide array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems, making it a valuable synthetic handle. The combination of the cyclopropyl and nitrile functionalities on an aromatic scaffold provides a powerful platform for the construction of complex molecular frameworks. This is particularly relevant in medicinal chemistry, where the cyclopropyl-aryl nitrile moiety has been identified as a "privileged scaffold," appearing in numerous preclinical and clinical drug candidates. rsc.org Its presence can enhance binding affinity to biological targets and improve the pharmacokinetic profile of potential therapeutic agents. bldpharm.com
Overview of Research Trajectories for 4 Cyclopropylbenzonitrile and Analogues in Academic Contexts
Strategic Approaches to Carbon-Carbon Bond Formation for Cyclopropyl (B3062369) Introduction
The introduction of the cyclopropyl group onto the benzonitrile (B105546) core is a critical step in the synthesis of the target compound. Various methods have been developed to achieve this, primarily centered around the formation of the aryl-cyclopropyl bond.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Cyclopropyl Linkage
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.govfrontiersin.orgrsc.org In the context of this compound synthesis, these methods provide efficient routes to link a cyclopropyl group to the aromatic ring.
A common strategy involves the Suzuki-Miyaura coupling of an aryl halide or triflate with a cyclopropylboronic acid or its derivatives. For instance, the palladium-catalyzed cross-coupling of aryl chlorides with potassium cyclopropyltrifluoroborate (B8364958) has been shown to produce aryl cyclopropanes in moderate to excellent yields. organic-chemistry.org This method is tolerant of a wide range of functional groups, making it a versatile approach for the synthesis of functionalized this compound analogues.
Another notable method is the palladium-catalyzed coupling of aryl bromides or triflates with cyclopropylmagnesium bromide. organic-chemistry.org The addition of zinc bromide as a sub-stoichiometric additive can lead to very good yields of the desired cyclopropyl arenes. organic-chemistry.org This approach has also been successfully applied to the coupling of other alkyl, cycloalkyl, and aryl Grignard reagents. organic-chemistry.org
The use of tricyclopropylbismuth (B1255716) in a palladium-catalyzed cross-coupling with aryl and heterocyclic halides and triflates offers another viable route. organic-chemistry.org This reaction proceeds under mild conditions and does not require an anhydrous environment, demonstrating broad functional group tolerance. organic-chemistry.org
| Catalyst System | Coupling Partners | Key Features |
| Palladium Catalyst | Aryl Chlorides + Potassium Cyclopropyltrifluoroborate | Moderate to excellent yields, good functional group tolerance. organic-chemistry.org |
| Palladium Catalyst / ZnBr2 | Aryl Bromides/Triflates + Cyclopropylmagnesium Bromide | Very good yields, applicable to other Grignard reagents. organic-chemistry.org |
| Palladium Catalyst | Aryl/Heterocyclic Halides/Triflates + Tricyclopropylbismuth | Mild conditions, no anhydrous environment needed, broad functional group tolerance. organic-chemistry.org |
Advanced Cyclopropanation Reactions for Spirocyclic and Fused Systems Incorporating this compound Scaffolds
The construction of more complex molecular architectures, such as spirocyclic and fused systems containing the this compound motif, often requires advanced cyclopropanation strategies. These reactions involve the formation of the cyclopropane (B1198618) ring directly onto a pre-existing molecule.
One such approach is the dearomative spirocyclization of cyclopropyl alcohols with arenes. An electrochemical method has been developed for the oxidation of anisole-based cyclopropyl alcohols, leading to the synthesis of spiro[4.5]decane derivatives. acs.org This metal- and oxidant-free method involves the simultaneous C-C bond cleavage of the cyclopropyl alcohol and spirocyclization with the anisole (B1667542) ring. acs.org This strategy provides efficient access to a diverse range of spirocyclic diketones. acs.org
The Simmons-Smith reaction and its modifications are classic methods for cyclopropanation. unl.pt Chiral Lewis acids can be used to catalyze the enantioselective Simmons-Smith cyclopropanation of allylic alcohols, leading to the formation of chiral cyclopropanes with good enantioselectivities. unl.pt
Furthermore, the reaction of vinyl donor-acceptor cyclopropanes can lead to ring-expanded products. For example, the activation of a carbonyl-functionalized cyclopropane with copper can induce a ring expansion to form cycloheptanones. thieme-connect.comsorbonne-universite.fr
| Reaction Type | Substrates | Key Features |
| Electrochemical Dearomative Spirocyclization | Anisole-based cyclopropyl alcohols | Metal- and oxidant-free, forms spiro[4.5]decane derivatives. acs.org |
| Catalytic Enantioselective Simmons-Smith Reaction | Allylic alcohols | Uses chiral Lewis acids, produces chiral cyclopropanes. unl.pt |
| Copper-catalyzed Ring Expansion | Vinyl donor-acceptor cyclopropanes | Forms cycloheptanones. thieme-connect.comsorbonne-universite.fr |
Synthetic Routes to Halogenated this compound Precursors and Other Analogues
The synthesis of functionalized this compound derivatives often relies on the preparation of key halogenated or aminated precursors. These precursors serve as versatile intermediates that can be further modified to introduce a variety of functional groups.
Preparation of 4-Bromo-2-cyclopropylbenzonitrile and Related Intermediates
Halogenated benzonitriles are crucial starting materials for many cross-coupling reactions. The synthesis of compounds like 4-bromo-2-chlorobenzonitrile (B136228) can be achieved through a Sandmeyer-type reaction. chemicalbook.com This involves the diazotization of an aminobenzonitrile, such as 4-amino-2-chlorobenzonitrile, followed by reaction with a copper(I) halide. chemicalbook.com For example, treating 4-cyano-3-substituted anilines with hydrochloric acid and sodium nitrite, followed by the addition of copper(I) bromide, affords the corresponding 4-bromo-2-substituted benzonitriles in good yields. chemicalbook.com
The synthesis of 2-bromo-4-cyclopropylbenzonitrile (B2818314) is another important transformation. bldpharm.com Furthermore, visible light-mediated methods have been developed for the regioselective bromination of electron-rich arenes and heteroarenes using photocatalysts like sodium-2-anthraquinone sulfate. uni-regensburg.de
| Precursor | Synthetic Method | Key Reagents |
| 4-Bromo-2-chlorobenzonitrile | Sandmeyer Reaction | 4-Amino-2-chlorobenzonitrile, HCl, NaNO2, CuBr. chemicalbook.com |
| 4-Bromo-2-substituted benzonitriles | Sandmeyer Reaction | 4-Cyano-3-substituted anilines, HCl, NaNO2, CuBr. chemicalbook.com |
| Brominated arenes/heteroarenes | Photocatalytic Bromination | Sodium-2-anthraquinone sulfate, bromine source. uni-regensburg.de |
Amination Strategies for 4-Amino-2-cyclopropylbenzonitrile and Related Derivatives
The introduction of an amino group is another key functionalization step. 4-Amino-2-cyclopropylbenzonitrile and its derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and other complex molecules. aksci.comaccelachem.com
One common method for introducing an amino group is through the reduction of a corresponding nitro compound. For instance, 3-amino-4-cyclopropylbenzonitrile can be prepared by the catalytic hydrogenation of 3-nitro-4-cyclopropylbenzonitrile using Raney nickel as the catalyst.
Another approach involves the ammonolysis of a fluoro-substituted benzonitrile. For example, 4-amino-2-trifluoromethylbenzonitrile can be synthesized by reacting 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia (B1221849) in ethanol (B145695) under elevated temperature and pressure. google.com
| Precursor | Synthetic Method | Key Reagents/Conditions |
| 3-Amino-4-cyclopropylbenzonitrile | Catalytic Hydrogenation | 3-Nitro-4-cyclopropylbenzonitrile, Raney nickel, H2. |
| 4-Amino-2-trifluoromethylbenzonitrile | Ammonolysis | 4-Fluoro-2-trifluoromethylbenzonitrile, liquid ammonia, ethanol, heat. google.com |
Development of Multi-Component and Cascade Reactions for Complex this compound Architectures
Multicomponent reactions (MCRs) and cascade reactions offer highly efficient and atom-economical pathways to construct complex molecules from simple starting materials in a single operation. wikipedia.orgtcichemicals.com20.210.105frontiersin.orgnih.govrug.nlorganic-chemistry.orgslideshare.netuni-freiburg.de These strategies are increasingly being applied to the synthesis of intricate architectures incorporating the this compound scaffold.
A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need to isolate intermediates. wikipedia.org This approach significantly reduces waste, time, and labor. wikipedia.org20.210.105
MCRs, where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are particularly powerful for generating molecular diversity. tcichemicals.comfrontiersin.org
Enantioselective Synthesis and Chiral Resolution Techniques for this compound Analogues
The preparation of enantiomerically pure analogues of this compound is a critical aspect of medicinal chemistry and materials science, as the biological activity and physical properties of chiral molecules are often enantiomer-dependent. The synthesis of single enantiomers can be approached through two primary strategies: direct enantioselective synthesis, where the desired stereocenter is created under chiral influence, or through the resolution of a racemic mixture, where the two enantiomers are separated.
Enantioselective Synthesis
The direct formation of chiral cyclopropane rings with a nitrile substituent can be achieved through various catalytic asymmetric methodologies. One prominent approach involves biocatalysis, leveraging enzymes to perform highly stereoselective transformations.
A notable example is the use of engineered myoglobin (B1173299) for the asymmetric cyclopropanation of olefins. nih.gov This chemobiocatalytic strategy utilizes an engineered myoglobin catalyst in the presence of ex situ generated diazoacetonitrile. nih.gov This system has proven effective for the transformation of a wide range of olefin substrates, achieving high diastereoselectivity (up to 99.9% de) and enantioselectivity (up to 99.9% ee). nih.gov The enzymatic reaction can be conducted on a preparative scale, demonstrating its practical utility for accessing functionalized chiral cyclopropanes. nih.gov This method represents a significant advancement in the safe and efficient use of diazoacetonitrile for carbene transfer reactions. nih.gov
Organocatalysis also presents a powerful tool for the enantioselective synthesis of complex molecules. scienceopen.com While direct application to this compound analogues is not extensively documented, the principles of organocatalysis, involving the use of small organic molecules to catalyze transformations, are broadly applicable. scienceopen.com For instance, chiral thiourea (B124793) catalysts have been successfully employed in intramolecular Michael-type cyclization reactions to construct chiral chromanones with high diastereoselectivity and excellent enantioselectivity. rsc.org This highlights the potential for designing similar organocatalytic systems for the asymmetric synthesis of cyclopropyl rings.
Furthermore, N-heterocyclic carbene (NHC)-catalyzed reactions have emerged as a versatile method for the synthesis of various chiral structures. nih.gov For example, an NHC-catalyzed annulation of enals has been developed to form 3,4-disubstituted cyclopentanones, proceeding through radical intermediates. nih.gov The adaptability of NHC catalysis suggests its potential for development in the context of asymmetric cyclopropanation to yield chiral cyclopropylbenzonitrile derivatives.
Chiral Resolution Techniques
When a synthetic route produces a racemic mixture of a this compound analogue, chiral resolution techniques are employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant and effective method for this purpose.
The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been used as a stationary phase for the efficient separation of various chiral compounds. researchgate.net
The mobile phase conditions, including the type of organic modifier and the presence of additives, significantly influence the resolution. For compounds with basic functional groups, such as an amino group, the use of protic solvents like methanol (B129727) can facilitate hydrogen-bonding interactions with the CSP, leading to better enantioselective recognition. researchgate.net Conversely, aprotic solvents like acetonitrile (B52724) might suppress these crucial interactions. researchgate.net The pH of the mobile phase is also a key parameter; for basic compounds, using a basic additive like diethylamine (B46881) can be essential, while an acidic additive could lead to the loss of resolution due to ionization of the analyte. researchgate.net
Capillary electrophoresis (CE) offers another powerful technique for chiral separations, often utilizing cyclodextrins as chiral selectors in the background electrolyte. mdpi.com Modified cyclodextrins, such as acetyl-β-cyclodextrin and carboxymethyl-β-cyclodextrin, have been successfully used to resolve the enantiomers of various derivatives. mdpi.com The concentration of the chiral selector and the applied voltage are key parameters that can be optimized to improve resolution. mdpi.com
In some cases, classical resolution via diastereomeric crystallization can be employed. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different physical properties. google.com Following separation, the resolving agent is removed to yield the individual enantiomers.
The table below summarizes various chiral separation methods and conditions that are analogous and applicable to the resolution of this compound derivatives.
| Compound Class | Separation Technique | Chiral Selector/Stationary Phase | Mobile Phase/Conditions | Key Findings |
| Blebbistatin Derivatives | Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane/Methanol/DEA | Protic solvents and basic additives are crucial for resolving compounds with amino groups. researchgate.net |
| Ketamine Derivatives | Chiral HPLC | Polysaccharide-based CSPs | Various | Successful enantioseparation achieved for novel designer drug derivatives. mdpi.com |
| Ketamine Derivatives | Capillary Electrophoresis | Acetyl-β-cyclodextrin, Carboxymethyl-β-cyclodextrin | 10 mM di-sodium hydrogen phosphate | Effective separation with optimized voltage and selector concentration. mdpi.com |
| Mandelic Acid Derivatives | Chiral HPLC | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as mobile phase additives | Acetonitrile/Phosphate buffer (pH 2.68) | Mobile phase pH and organic modifier type strongly affect resolution. nih.gov |
| Substituted Quinazoline | Diastereomeric Crystallization | Not specified | Crystallization from solution | A novel process for chiral resolution through a series of crystallizations. google.com |
Reactivity and Mechanistic Investigations of 4 Cyclopropylbenzonitrile
Electrophilic Reactivity of 4-Cyclopropylbenzonitrile and its Derivatives
The presence of the electron-withdrawing nitrile group significantly influences the electronic properties of the entire molecule, rendering the cyclopropyl (B3062369) group and the aromatic ring susceptible to specific types of transformations.
While direct nucleophilic addition to the nitrile carbon of this compound is a plausible reaction pathway, the reactivity is often modulated by the electronic nature of the nucleophile and the reaction conditions. The electron-withdrawing character of the cyano group polarizes the carbon-nitrogen triple bond, making the carbon atom electrophilic. Strong nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation or other electrophilic quenching steps can then yield various functional groups, such as imines or ketones after hydrolysis.
Mechanistic studies often employ kinetic analysis and computational modeling to understand the transition state and the factors governing the reaction rate. The steric hindrance posed by the adjacent cyclopropyl group can also play a role in modulating the accessibility of the nitrile carbon to incoming nucleophiles.
The cyclopropane (B1198618) ring in this compound is inherently strained and can undergo ring-opening reactions, particularly when activated by the electron-withdrawing benzonitrile (B105546) group. nih.gov Cyclopropanes bearing an electron-accepting group can act as electrophiles in polar, ring-opening reactions. nih.gov This reactivity is a consequence of the significant ring strain, which provides a thermodynamic driving force for reactions that relieve this strain. nih.gov
The mechanism of these ring-opening reactions often involves the formation of a carbocationic intermediate. In the presence of a nucleophile, this intermediate is trapped to yield a functionalized, open-chain product. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. The presence of the phenyl ring can stabilize an adjacent positive charge through resonance.
Kinetic studies of non-catalytic ring-opening reactions with strong nucleophiles like thiophenolates have provided insights into the inherent SN2 reactivity of such electrophilic cyclopropanes. nih.gov These investigations have revealed that the reaction proceeds via a backside attack of the nucleophile on one of the cyclopropyl carbons, leading to the cleavage of a carbon-carbon bond within the ring.
Exploration of Radical Pathways and Radical Chain Reactions Involving the Cyclopropyl Group
The cyclopropyl group can also participate in radical reactions. The high s-character of the C-C bonds in the cyclopropane ring makes them susceptible to homolytic cleavage under certain conditions. Radical initiators or photoredox catalysis can trigger the formation of a cyclopropylcarbinyl radical. beilstein-journals.org
This radical intermediate is known to undergo rapid ring-opening to form a more stable homoallylic radical. beilstein-journals.org This ring-opening is a key step in many radical chain reactions involving cyclopropyl-containing compounds. The subsequent reactions of the homoallylic radical can lead to a variety of products, including those resulting from addition to other molecules or cyclization reactions. nih.gov For instance, radical reactions of cyclopropyl olefins with various radical precursors can lead to the formation of partially saturated naphthalenes through a cascade of alkylation, ring-opening, and cyclization steps. nih.gov
The table below summarizes some radical reactions involving cyclopropyl derivatives:
| Reaction Type | Reactants | Key Intermediates | Products |
| Radical Ring-Opening/Cyclization | Methylenecyclopropanes and a radical source | Cyclopropyl-substituted carbon radical, Alkyl radical | Cyclized products |
| Fluoroalkyl Radical-Mediated Ring-Opening | Methylenecyclopropanes and a fluoroalkyl halide | Fluoroalkyl radical, Homoallylic radical | Fluorinated homoallylic compounds |
| Photoredox-Catalyzed Ring-Opening/Cyclization | Cyclopropyl olefins and bromides | Alkyl radical, Homoallylic radical | Partially saturated naphthalenes |
Aromatic Substitution Reactions on the Benzonitrile Ring of this compound
The benzonitrile ring in this compound is subject to electrophilic aromatic substitution reactions. The reactivity and orientation of these substitutions are governed by the electronic effects of both the cyano group and the cyclopropyl group.
The cyano group is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. msu.edu Conversely, the cyclopropyl group is generally considered to be an ortho, para-directing group and is weakly activating. This is attributed to the ability of the cyclopropyl ring's C-C bonds, which have significant p-character, to donate electron density to the aromatic ring through conjugation.
The interplay of these two opposing directing effects determines the position of substitution. In electrophilic aromatic substitution reactions of this compound, the incoming electrophile will preferentially substitute at the positions ortho to the cyclopropyl group and meta to the nitrile group. The exact regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.
The mechanism for these reactions follows the general pathway for electrophilic aromatic substitution: the electrophile attacks the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (the benzenonium ion). msu.edu A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. msu.edu
In-depth Mechanistic Studies of Catalyzed Transformations of this compound
Catalysis plays a crucial role in expanding the synthetic utility of this compound, enabling transformations that are otherwise difficult to achieve.
Understanding the mechanisms of catalyzed reactions requires the identification and characterization of reaction intermediates and transition states. Techniques such as in-situ spectroscopy (e.g., NMR, IR), kinetic studies, and computational chemistry are employed to elucidate these transient species.
For instance, in transition metal-catalyzed cross-coupling reactions, intermediates such as oxidative addition complexes, where the metal inserts into a C-X or C-H bond, and reductive elimination complexes, where the final product is formed, are key species. The structure and stability of these intermediates can significantly influence the reaction's efficiency and selectivity.
Kinetic Isotope Effects and Linear Free Energy Relationships in this compound Reactions
Kinetic Isotope Effects (KIEs) and Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry for elucidating reaction mechanisms. These methods provide insight into the transition state of a reaction, including the extent of bond breaking and bond formation in the rate-determining step.
The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. This effect arises from the difference in zero-point vibrational energies of bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. Significant KIEs are observed when the isotopic substitution occurs at a position involved in bond cleavage during the rate-determining step (a primary KIE). Smaller, secondary KIEs can be observed when the isotopic substitution is at a position not directly involved in bond breaking.
For reactions involving this compound, a primary KIE could be observed, for instance, in a reaction where a C-H bond on the cyclopropyl ring is cleaved in the rate-determining step. By comparing the rate of reaction of the standard compound with its deuterated analogue (where a hydrogen atom on the cyclopropyl ring is replaced by deuterium), the magnitude of the KIE (kH/kD) can be determined. A large kH/kD value (typically > 2) would suggest that the C-H bond is broken in the rate-determining step.
Table 1: Illustrative Kinetic Isotope Effects for a Hypothetical Reaction of this compound (Note: The following data is hypothetical to illustrate the concept, as specific experimental KIE data for this compound was not found in the public domain.)
| Reactant | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |
| This compound | kH = 2.4 x 10⁻⁴ | 6.0 | Significant primary KIE, suggesting C-H bond cleavage at the cyclopropyl ring is part of the rate-determining step. |
| 4-(1-Deuteriocyclopropyl)benzonitrile | kD = 0.4 x 10⁻⁴ |
Linear Free Energy Relationships (LFERs) correlate the logarithms of reaction rate constants or equilibrium constants for a series of reactions with a set of parameters that quantify the electronic or steric properties of substituents. The most well-known LFER is the Hammett equation:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
The 4-cyclopropyl group is an interesting substituent due to its ability to donate electrons through conjugation with the adjacent aromatic ring. The electronic effect of the 4-cyclopropyl group can be quantified by its Hammett substituent constant, σp. The para-substituent constant (σp) for the cyclopropyl group is approximately -0.21. The negative value indicates that the cyclopropyl group is an electron-donating group, which can stabilize a positive charge that develops in the transition state of a reaction.
A positive ρ value for a reaction signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups. In a reaction with a negative ρ value, this compound would be expected to react faster than benzonitrile itself, due to the electron-donating nature of the cyclopropyl substituent.
Table 2: Hammett Substituent Constants (σp) and Predicted Relative Reactivity for a Hypothetical Reaction with ρ = -2.0
| Substituent (at para position) | σp Value | Predicted Relative Rate (k/k₀) |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 2.2 |
| -Cyclopropyl | -0.21 | 2.6 |
| -OCH₃ | -0.27 | 3.5 |
| -Cl | +0.23 | 0.3 |
| -CN | +0.66 | 0.05 |
| -NO₂ | +0.78 | 0.03 |
This table illustrates how the electron-donating cyclopropyl group would enhance the rate of a reaction that builds up positive charge in the transition state, relative to other common substituents.
Theoretical and Computational Chemistry Approaches to Reactivity Prediction for this compound Systems
Theoretical and computational chemistry provide powerful methodologies for predicting and understanding the reactivity of molecules like this compound. These approaches allow for the detailed investigation of reaction mechanisms, transition state structures, and the electronic properties that govern reactivity, often complementing and guiding experimental studies.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For this compound, DFT calculations can be employed to determine a variety of properties that are crucial for predicting its reactivity:
Molecular Geometry Optimization: DFT can accurately predict the three-dimensional structure of the molecule, including bond lengths and angles.
Electronic Properties: Calculation of the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map can reveal the nucleophilic and electrophilic sites within the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Reaction Pathway and Transition State Analysis: For a given reaction, computational methods can map out the potential energy surface, identifying the structures of reactants, products, intermediates, and, most importantly, the transition state. The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate.
Calculation of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the structure of reactants and products.
Table 3: Hypothetical Calculated Electronic Properties for Substituted Benzonitriles (Illustrative Data)
| Substituent (para) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend in Electrophilic Aromatic Substitution |
| -H | -7.5 | -1.2 | 6.3 | Baseline |
| -Cyclopropyl | -7.2 | -1.1 | 6.1 | Increased |
| -NO₂ | -8.1 | -2.0 | 6.1 | Decreased |
In a computational study of an electrophilic aromatic substitution reaction on this compound, the higher HOMO energy of the cyclopropyl-substituted compound compared to benzonitrile would suggest an increased reactivity towards electrophiles. The calculations would also likely show that the electron density is highest at the ortho positions relative to the cyclopropyl group, predicting the regioselectivity of the reaction.
Furthermore, computational chemistry can be used to investigate more complex phenomena, such as the role of the solvent in a reaction and the dynamics of the reaction trajectory. By providing a molecular-level understanding of the factors that control chemical reactions, theoretical and computational approaches are indispensable tools for predicting the reactivity of this compound and designing new synthetic pathways.
Catalytic Strategies Employing or Modifying 4 Cyclopropylbenzonitrile
Application of Transition Metal Catalysis in 4-Cyclopropylbenzonitrile Chemistry
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these methods are pivotal for the diversification of its scaffold and the transformation of its nitrile functionality.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are instrumental in functionalizing aromatic rings. These reactions allow for the introduction of a wide array of substituents onto the this compound framework, thereby enabling the synthesis of diverse derivatives.
The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organoboron compounds and organic halides, has been employed in reactions involving benzonitrile (B105546) derivatives. For instance, the synthesis of biphenyl (B1667301) derivatives can be achieved through the coupling of a bromo-benzonitrile with a phenylboronic acid. This methodology is, in principle, applicable to a halo-substituted this compound, allowing for the introduction of various aryl or vinyl groups.
The Heck reaction facilitates the coupling of unsaturated halides with alkenes. wikipedia.orgyoutube.comnih.govyoutube.com This reaction provides a means to introduce alkenyl substituents to the this compound core, typically starting from a halogenated precursor. The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov This reaction is crucial for introducing amino groups, which are prevalent in many biologically active molecules. The diversification of halo-substituted tryptophans and other complex molecules has been achieved using this method under aqueous conditions, highlighting its potential applicability to functionalizing the this compound scaffold. researchgate.net A specific example includes the palladium-catalyzed α-arylation of cyclopropyl (B3062369) nitriles, which allows for the direct formation of a bond between an aryl group and the carbon atom of the cyclopropyl ring adjacent to the nitrile group. nih.gov
| Cross-Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | C-C |
| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | C-C (alkenyl) |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst + Ligand + Base | C-N |
| α-Arylation | Cyclopropyl Nitrile + Aryl Bromide | Pd catalyst + Ligand + Base | C-C (aryl-cyclopropyl) |
The reduction of the nitrile group to a primary amine is a fundamental transformation that yields (4-cyclopropylphenyl)methanamine, a valuable building block. This hydrogenation is typically achieved using transition metal catalysts under a hydrogen atmosphere.
A variety of catalysts have been shown to be effective for the hydrogenation of nitriles, with the choice of catalyst and reaction conditions influencing the selectivity towards primary, secondary, or tertiary amines. Commonly used catalysts include those based on nickel (e.g., Raney Nickel), rhodium, and cobalt. osaka-u.ac.jpnih.govacs.orgorgsyn.orgmdpi.comresearchgate.netresearchgate.netyoutube.comresearchgate.netmdpi.com
Raney Nickel is a widely used heterogeneous catalyst for nitrile hydrogenation due to its high activity and relatively low cost. orgsyn.orgyoutube.comresearchgate.netmdpi.com Hydrogenations using Raney Nickel are typically performed in a solvent such as ethanol (B145695) under hydrogen pressure. youtube.com
Rhodium-based catalysts , such as Rh/C and Rh/Al₂O₃, are also highly effective for nitrile reduction and can offer high selectivity to the desired primary amine. mdpi.comresearchgate.netresearchgate.netacs.org The choice of support and reaction parameters can be tuned to optimize the yield and selectivity. researchgate.netresearchgate.net
Cobalt catalysts have also been investigated for the hydrogenation of benzonitrile, with the crystal phase of the cobalt nanoparticles influencing the catalytic performance. nih.govacs.org
The general scheme for the hydrogenation of this compound is as follows:
| Catalyst | Typical Conditions | Product Selectivity |
| Raney Nickel | H₂, Solvent (e.g., Ethanol) | High for primary amine |
| Rhodium on Carbon (Rh/C) | H₂, Solvent | High for secondary amines from aromatic nitriles acs.org |
| Cobalt Nanoparticles | H₂, Solvent | Phase-dependent selectivity for primary amine nih.govacs.org |
| Nickel Carbide on Alumina | H₂ (1 atm), Solvent | High for primary amine osaka-u.ac.jp |
Development of Organocatalysis and Synergistic Catalysis with this compound Scaffolds
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. While specific applications of organocatalysis directly on the this compound molecule are not extensively documented, the principles of organocatalytic activation can be applied to its derivatives. For instance, the enamine-activation of cyclopropylacetaldehydes has been demonstrated, where a chiral secondary amine catalyst promotes a highly stereoselective formation of cyclobutanes. nih.govresearchgate.net This type of activation could potentially be applied to derivatives of this compound bearing an acetaldehyde group.
Synergistic catalysis, where two or more catalytic cycles work in concert to promote a single transformation, offers opportunities for novel reactivity. This approach could be envisioned for the functionalization of this compound, for example, by combining a transition metal catalyst to activate the aromatic ring with an organocatalyst to activate a coupling partner.
Investigations into Photocatalytic Transformations of this compound and Related Compounds
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. researchgate.netnih.gov This strategy has been applied to C-H functionalization, C-N bond formation, and other challenging reactions. chemrxiv.orgbeilstein-journals.orgbeilstein-journals.org
While direct photocatalytic transformations of this compound are not widely reported, related studies on aryl cyclopropanes and aryl nitriles provide insights into its potential reactivity. For example, the photoredox-catalyzed ring-opening of aryl cyclopropanes has been demonstrated, suggesting that the cyclopropyl group in this compound could be susceptible to such transformations under photocatalytic conditions. Similarly, photoredox-catalyzed reactions of benzonitriles have been explored, indicating that the nitrile group can participate in these light-induced processes.
Comparative Studies of Heterogeneous and Homogeneous Catalysis in Reactions of this compound
The choice between heterogeneous and homogeneous catalysis is a critical consideration in chemical synthesis, with each having distinct advantages and disadvantages.
Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the well-defined nature of the catalytic species. However, the separation of the catalyst from the product can be challenging, and the reuse of the catalyst is often difficult.
Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This facilitates easy separation and recycling of the catalyst. However, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts.
In the context of reactions involving benzonitrile derivatives, such as the Suzuki-Miyaura coupling, both homogeneous and heterogeneous palladium catalysts have been investigated. researchgate.net Studies have shown that palladium-containing sol-gel materials can act as efficient heterogeneous catalysts, although in some cases, the catalytic activity is attributed to leached homogeneous palladium species. researchgate.netqualitas1998.net For ligandless Mizoroki-Heck reactions, a comparison between heterogeneous Pd/C and homogeneous palladium acetate (B1210297) revealed that under continuous-flow conditions, significant palladium leaching from the heterogeneous catalyst occurred, suggesting a homogeneous mechanism. nih.gov The choice of catalytic system for reactions of this compound would therefore depend on the specific transformation, the desired purity of the product, and the importance of catalyst recyclability.
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity and selectivity, well-defined active sites, mild reaction conditions. | Difficult to separate from product, catalyst recycling is challenging. |
| Heterogeneous | Easy separation from product, catalyst is often recyclable, suitable for continuous flow processes. | Lower activity and selectivity, potential for metal leaching. |
Advanced Spectroscopic Analysis and Structural Elucidation of 4 Cyclopropylbenzonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Diastereomer Ratio Determination
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 4-Cyclopropylbenzonitrile. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the cyclopropyl (B3062369) ring would be observed. The aromatic protons would appear as two doublets in the downfield region (typically 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The cyclopropyl protons would present a more complex pattern in the upfield region (typically 0.5-2.5 ppm), consisting of multiplets for the methine and methylene (B1212753) protons.
Similarly, the ¹³C NMR spectrum would show characteristic signals for the quaternary carbons of the benzene ring, the protonated aromatic carbons, the nitrile carbon, and the carbons of the cyclopropyl group.
For derivatives of this compound containing stereocenters, NMR is a powerful method for determining the ratio of diastereomers. The presence of different diastereomers results in distinct sets of NMR signals for each isomer. By integrating the signals corresponding to each diastereomer, their relative abundance in a mixture can be accurately quantified. soton.ac.uk
Application of Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. weebly.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the cyclopropyl ring, helping to assign their specific chemical shifts. It would also confirm the coupling between ortho-protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.educornell.edu This is essential for definitively assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). cornell.edunih.gov This is arguably the most powerful tool for piecing together the molecular skeleton. For instance, HMBC would show correlations from the cyclopropyl protons to the aromatic carbon they are attached to (C4), as well as to the adjacent aromatic carbons (C3 and C5). It would also show a correlation from the aromatic protons ortho to the nitrile group (at C2 and C6) to the nitrile carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. While less critical for the rigid structure of this compound itself, NOESY becomes vital for determining the relative stereochemistry and preferred conformations of more complex derivatives.
The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclopropyl ring to the benzonitrile (B105546) moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|---|
| 1 | C | - | ~112 | H2/H6, H7 | - |
| 2, 6 | CH | ~7.55 (d) | ~132 | C1, C4, CN | H3/H5 |
| 3, 5 | CH | ~7.20 (d) | ~126 | C1, C4, C7 | H2/H6 |
| 4 | C | - | ~152 | H2/H6, H3/H5, H7 | - |
| 7 | CH (cyclopropyl) | ~1.95 (m) | ~16 | C3/C5, C4, C8 | H8 |
| 8 | CH₂ (cyclopropyl) | ~1.05 (m) | ~10 | C7 | H7, H8' |
| - | CN | - | ~119 | H2/H6 | - |
Mass Spectrometry Techniques for Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Advanced Fragmentation Pattern Analysis and Isotopic Profiling
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides valuable structural information, akin to a molecular fingerprint. libretexts.orgyoutube.com For this compound, common ionization techniques like Electron Impact (EI) would likely induce fragmentation.
Potential fragmentation pathways could include:
Loss of the nitrile group: A peak corresponding to the loss of a CN radical (26 Da).
Fragmentation of the cyclopropyl ring: Loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small fragments from the cyclopropyl group.
Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) portion of the molecule can lead to the formation of a stable tropylium cation (m/z 91), although this may be less prominent than in simple benzyl compounds.
Isotopic profiling, observing the relative abundances of peaks corresponding to molecules containing heavier isotopes (e.g., ¹³C), further helps in confirming the elemental composition.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₀H₉N, MW: 143.19 g/mol )
| m/z | Possible Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 143 | [M]⁺ (Molecular Ion) | - |
| 142 | [M-H]⁺ | H |
| 115 | [M-C₂H₄]⁺ | C₂H₄ (from cyclopropyl ring) |
| 117 | [M-CN]⁺ | CN |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) can measure m/z values with very high accuracy (typically to four or more decimal places). mdpi.com This precision allows for the determination of a unique elemental formula for the molecular ion, distinguishing it from other compounds that might have the same nominal mass. nih.gov For this compound (C₁₀H₉N), the calculated exact mass of the molecular ion [M+H]⁺ is 144.08077. HRMS would be able to confirm this value, providing strong evidence for the molecular formula and ruling out other possibilities.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govyoutube.com Specific functional groups absorb or scatter light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, the key vibrational modes would be:
C≡N Stretch: A strong, sharp absorption in the IR spectrum, typically around 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group. ijtsrd.com
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals from the cyclopropyl group appearing just below 3000 cm⁻¹.
Aromatic C=C Bending: Several characteristic peaks in the 1450-1600 cm⁻¹ region, indicative of the substituted benzene ring.
Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. irdg.org Therefore, the symmetric "breathing" mode of the benzene ring and the vibrations of the C-C bonds in the cyclopropyl ring would be expected to show strong signals in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |
| Cyclopropyl C-H Stretch | 3000-2850 | Medium | Medium |
| Nitrile (C≡N) Stretch | 2240-2220 | Strong, Sharp | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| Cyclopropyl Ring Deformation | ~1020 | Medium | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives
For derivatives of this compound that are crystalline solids, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com
Crucially, for chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry of each chiral center. nih.gov By analyzing the diffraction pattern, the absolute configuration (R or S) can be assigned without ambiguity, which is often challenging to determine by other spectroscopic methods alone. The resulting crystal structure also reveals the molecule's conformation in the solid state and provides insights into intermolecular interactions like hydrogen bonding or π-stacking.
Derivatization Strategies for Enhanced Analysis and Functionalization of 4 Cyclopropylbenzonitrile
Chemical Derivatization for Advanced Chromatographic and Spectrometric Analysis (e.g., LC-MS, GC-MS)
For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is a crucial step to improve the physicochemical properties of an analyte. spectroscopyonline.com The goal is to create a derivative that is more suitable for the chosen analytical method, for instance, by increasing its volatility for GC analysis or enhancing its ionization for MS detection. spectroscopyonline.comddtjournal.com
Volatility is a key parameter for successful GC analysis. Derivatization techniques such as alkylation and esterification are employed to convert less volatile compounds into more volatile derivatives. researchgate.net
Alkylation: This process involves replacing an active hydrogen atom with an alkyl group. researchgate.net While 4-cyclopropylbenzonitrile itself lacks the typical active hydrogens found in amines or carboxylic acids, alkylation can be applied after modification of the nitrile group. More advanced methods, such as the sustainable α-alkylation of the benzylic position of related nitrile compounds using alcohols as alkylating agents, have been developed with manganese or cobalt catalysts. organic-chemistry.orgnih.govresearchgate.net These reactions proceed via a "borrowing hydrogen" methodology, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the nitrile. organic-chemistry.org
Esterification: The nitrile group of this compound is not directly susceptible to esterification. However, it can be converted into a carboxylic acid (4-cyclopropylbenzoic acid) through hydrolysis. libretexts.org This resulting carboxylic acid can then be readily esterified. A common method for converting nitriles to esters involves reaction with an alcohol in the presence of an acid catalyst or reagents like chlorotrimethylsilane (TMSCl). sinica.edu.tw This transformation is valuable as it converts the polar carboxyl group into a less polar, more volatile ester, making it more amenable to GC-MS analysis. sinica.edu.tw
Table 1: Esterification of 4-Cyclopropylbenzoic Acid for Volatility Enhancement This table illustrates the expected products from the esterification of 4-cyclopropylbenzoic acid (derived from this compound) with various alcohols.
| Alcohol Reagent | Resulting Ester Derivative | Expected Change in Property |
|---|---|---|
| Methanol (B129727) | Methyl 4-cyclopropylbenzoate | Increased volatility |
| Ethanol (B145695) | Ethyl 4-cyclopropylbenzoate | Increased volatility |
| Propanol | Propyl 4-cyclopropylbenzoate | Increased volatility |
| Trifluoroethanol | 2,2,2-Trifluoroethyl 4-cyclopropylbenzoate | Increased volatility and electron-capturing ability |
Acylation and silylation are common derivatization techniques used to decrease the polarity of compounds by modifying polar functional groups containing active hydrogens, such as -OH, -NH2, and -SH. researchgate.netyoutube.com For this compound, these methods become relevant after the nitrile group is transformed into a more reactive functional group.
Reduction and Acylation/Silylation: The nitrile group can be reduced to a primary amine (4-cyclopropylbenzylamine) using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This amine is highly polar and can be readily derivatized.
Acylation introduces an acyl group (R-C=O) and is performed using reagents like acetic anhydride or trifluoroacetic anhydride. youtube.com
Silylation replaces the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. youtube.com Silylating reagents are the most common type used in GC and react with compounds containing active hydrogens to produce more volatile and thermally stable derivatives. researchgate.net
Table 2: Acylation and Silylation of 4-Cyclopropylbenzylamine This table shows common derivatization agents for the amine derivative of this compound and their effects.
| Derivatization Type | Reagent | Derivative Formed | Primary Analytical Benefit |
|---|---|---|---|
| Acylation | Acetic Anhydride | N-(4-cyclopropylbenzyl)acetamide | Decreased polarity, improved peak shape |
| Acylation | Trifluoroacetic Anhydride (TFAA) | N-(4-cyclopropylbenzyl)-2,2,2-trifluoroacetamide | Increased volatility, enhanced MS detection |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(trimethylsilyl)-4-cyclopropylbenzylamine | Increased volatility and thermal stability |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-(trimethylsilyl)-4-cyclopropylbenzylamine | Increased volatility and thermal stability |
In LC-MS, particularly with electrospray ionization (ESI), the efficiency of ionization is critical for sensitivity. ddtjournal.comnih.gov Derivatization can be used to introduce a functional group that is easily charged, thereby enhancing the MS signal.
The nitrile group itself has poor ionization efficiency. researchgate.net A highly effective strategy is the reduction of the nitrile to a primary amine (4-cyclopropylbenzylamine). researchgate.netnih.gov Amines have a much higher proton affinity and are readily protonated to form [M+H]+ ions in the positive ion mode of ESI, leading to a significant improvement in detection sensitivity. ddtjournal.com Research has shown that under certain positive ion ESI-MS conditions, nitriles can be unexpectedly reduced to their corresponding primary amines, which then form adducts and enhance their detection. researchgate.netnih.gov This highlights the benefit of having the amine form present for analysis.
Derivatization for the Introduction of Novel Functional Groups onto the this compound Scaffold
The nitrile group is a versatile functional group that can be converted into several other functionalities, making it a valuable synthon in organic chemistry.
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-cyclopropylbenzoic acid. libretexts.org This introduces a carboxylic acid group, which can participate in a wide range of subsequent reactions, such as amide bond formation or esterification.
Reduction to Primary Amine: As previously mentioned, nitriles can be reduced to primary amines using powerful reducing agents like LiAlH4. libretexts.org The resulting 4-cyclopropylbenzylamine is a primary amine that serves as a precursor for many other nitrogen-containing compounds.
Reaction with Organometallic Reagents to Form Ketones: this compound can react with Grignard reagents or organolithium reagents. The initial reaction forms an imine salt, which upon acidic hydrolysis yields a ketone. libretexts.org For example, reaction with methylmagnesium bromide would produce 4-cyclopropylacetophenone.
Table 3: Synthetic Derivatization of this compound This table summarizes key transformations for introducing new functional groups.
| Reaction Type | Reagent(s) | Product | New Functional Group |
|---|---|---|---|
| Hydrolysis | H3O+ or NaOH, H2O | 4-Cyclopropylbenzoic acid | Carboxylic Acid (-COOH) |
| Reduction | 1. LiAlH4, 2. H2O | 4-Cyclopropylbenzylamine | Primary Amine (-CH2NH2) |
| Grignard Reaction | 1. CH3MgBr, 2. H3O+ | 4-Cyclopropylacetophenone | Ketone (-C(O)CH3) |
Strategies for Selective Derivatization of Specific Functional Groups within Complex this compound Systems
In molecules that contain the this compound core along with other functional groups, selective derivatization becomes important. This involves choosing reagents and reaction conditions that allow for the modification of one functional group while leaving others intact.
For a hypothetical molecule, such as 4-cyclopropyl-3-hydroxybenzonitrile , which contains both a nitrile and a phenolic hydroxyl group, selective derivatization could be achieved as follows:
Selective Silylation/Acylation of the Hydroxyl Group: The phenolic -OH group is more nucleophilic and reactive towards silylating and acylating agents than the nitrile group. Under mild conditions, reagents like BSTFA or acetic anhydride would selectively react with the hydroxyl group, leaving the nitrile untouched. This would be useful for protecting the hydroxyl group or for improving GC-MS analysis.
Selective Reduction of the Nitrile Group: A strong reducing agent like LiAlH4 would typically reduce both the nitrile and any other reducible groups present. However, more selective reducing agents could potentially be used. Alternatively, the hydroxyl group could first be protected with a silyl group, followed by the reduction of the nitrile, and then deprotection of the hydroxyl group.
Selective Hydrolysis of the Nitrile Group: Hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (strong acid or base and heat) that could also affect other sensitive functional groups. The stability of other groups on the molecule would need to be considered, and protection-deprotection strategies might be necessary.
This principle of selective derivatization is crucial in fields like proteomics for the analysis of post-translational modifications in peptides. nih.gov
Table 4: Hypothetical Selective Derivatization of 4-Cyclopropyl-3-hydroxybenzonitrile
| Target Functional Group | Reagent | Conditions | Resulting Modification |
|---|---|---|---|
| Phenolic Hydroxyl | BSTFA | Mild (e.g., Room Temp) | Silylation of the -OH group |
| Phenolic Hydroxyl | Acetic Anhydride | Mild (e.g., Room Temp, with base) | Acetylation of the -OH group |
| Nitrile | H3O+ | Harsh (e.g., Heat) | Hydrolysis of -CN to -COOH (potential side reactions) |
Applications of 4 Cyclopropylbenzonitrile in Advanced Organic Synthesis and Drug Discovery Research
4-Cyclopropylbenzonitrile as a Versatile Building Block in the Synthesis of Complex Organic Architectures
In advanced organic synthesis, this compound serves as a foundational component for constructing more intricate molecular structures. The cyclopropyl (B3062369) and benzonitrile (B105546) moieties each offer distinct reactive possibilities. The nitrile group (-C≡N) is a versatile functional handle that can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or participation in cycloaddition reactions. These transformations allow for the elongation of molecular chains or the introduction of new functional groups.
Simultaneously, the cyclopropyl ring, while generally stable, possesses unique electronic properties due to its ring strain and enhanced π-character in its C-C bonds. acs.org This can influence the reactivity of the adjacent aromatic ring. More importantly, it provides a rigid, three-dimensional element to the molecular structure, a highly desirable trait in the design of molecules intended to fit into specific biological binding pockets. acs.orgnih.gov
While detailed, multi-step syntheses starting directly from this compound are not extensively documented in widely available literature, its derivatives are noted as key intermediates in patent literature. For instance, related structures such as 2-bromo-4-cyclopropylbenzonitrile (B2818314) and 2,6-dichloro-4-cyclopropylbenzonitrile are used as precursors in the synthesis of complex heterocyclic compounds intended for therapeutic use, highlighting the value of the cyclopropylbenzonitrile core in building diverse molecular libraries. google.comgoogle.com The reactivity of electrophilic cyclopropanes, particularly those carrying an electron-accepting group like a nitrile, allows for polar, ring-opening reactions with nucleophiles, further expanding their synthetic utility. nih.govresearchgate.net
Synthesis of Functionalized Materials and Polymers Incorporating the this compound Moiety
The incorporation of specific chemical moieties is crucial for designing functional materials with tailored properties, such as those found in liquid crystals or specialized polymers. The benzonitrile unit is a known component in the field of materials science. For example, compounds like 4'-Octyloxy-4-biphenylcarbonitrile are used in liquid crystal displays (LCDs) due to their ability to align under an electric field, a property conferred by the polar nitrile group and the rigid biphenyl (B1667301) structure. nih.gov
While the direct use of this compound in polymers is not widely reported, its structural components suggest potential applications. The rigid phenyl core and the polar nitrile group are features that contribute to the desirable properties of liquid crystals and other ordered materials. The introduction of a cyclopropyl group in place of a longer alkyl chain could be a strategic approach to fine-tuning the physical properties of such materials. The compact and rigid nature of the cyclopropyl ring could influence intermolecular packing, potentially affecting the viscosity, melting point, and dielectric anisotropy of liquid crystalline phases.
Furthermore, the 4-cyanophenyl group can be incorporated into polymers to create materials with specific functionalities. mdpi.com For instance, the nitrile group can be hydrolyzed, creating a site for further chemical modification on a polymer backbone. nih.gov By analogy, polymers incorporating the this compound moiety could be designed, leveraging the cyclopropyl group to impart unique steric and electronic characteristics to the final material.
Utilization in Fragment-Based Drug Discovery and Medicinal Chemistry Research
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. The this compound molecule is an excellent example of a fragment that combines two valuable pharmacophoric features: the cyclopropyl ring and the benzonitrile group.
The cyclopropyl fragment is particularly valued in medicinal chemistry for its ability to confer several advantageous properties to a drug candidate, as detailed in the table below. acs.orgbohrium.com
| Property Conferred by Cyclopropyl Group | Description | Reference |
|---|---|---|
| Enhanced Potency | The rigid structure can lock the molecule into a bioactive conformation, improving binding affinity to the target. | acs.org |
| Increased Metabolic Stability | The cyclopropyl group can block sites of oxidative metabolism, increasing the drug's half-life. | acs.orgbohrium.com |
| Improved Solubility | Replacing a larger alkyl group (like tert-butyl) with a cyclopropyl ring can sometimes improve aqueous solubility. | bohrium.com |
| Reduced Off-Target Effects | By providing a more defined shape, it can improve selectivity for the intended biological target. | acs.org |
| Favorable Pharmacokinetics | Can lead to decreased plasma clearance and increased brain permeability. | acs.org |
| Novelty and IP Space | Provides a unique three-dimensional structure, allowing for the creation of novel chemical entities. | bohrium.com |
The benzonitrile portion provides a rigid scaffold and a polar contact point that can be involved in hydrogen bonding or dipole-dipole interactions within a protein's binding site. Therefore, this compound represents an attractive starting point or fragment for FBDD campaigns.
Exploration as a Scaffold for Novel Bioactive Compounds and Pharmacological Probes
A molecular scaffold is a core structure upon which a library of new compounds can be built. The strategy of "scaffold hopping" involves replacing a known active core with a structurally different one to discover new drugs with improved properties or novel intellectual property. researchgate.netniper.gov.in this compound is an ideal candidate for such exploration. nih.gov
Its appeal as a scaffold comes from several factors:
Synthetic Accessibility: The nitrile group can be readily converted into other functional groups (amines, carboxylic acids, tetrazoles), allowing for the creation of a diverse library of derivatives from a single starting material.
Physicochemical Properties: It combines a rigid aromatic core with a non-polar, conformationally restricted cyclopropyl group, providing a unique three-dimensional shape. acs.org This combination is useful for probing the topology of protein binding sites.
Proven Pharmacophore: The cyclopropyl ring is a "privileged" structure in medicinal chemistry, known to enhance the drug-like properties of molecules. acs.orgbohrium.com
By using this compound as a starting point, chemists can generate novel compound libraries for screening against a wide range of biological targets, from enzymes to receptors, in the search for new bioactive compounds and pharmacological probes to investigate biological processes.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing 4-Cyclopropylbenzonitrile with high purity?
- Methodology : A common approach involves cross-coupling reactions. For example, a visible light-mediated procedure using 4-bromobenzonitrile as a starting material achieved 99% yield under optimized conditions (24 h reaction time, 1.5 mmol scale). Key steps include cyclopropane ring formation via palladium-catalyzed coupling, followed by purification via column chromatography. Validate purity using NMR (e.g., δ 7.51 ppm for aromatic protons) and HRMS (observed m/z 143.0722 vs. calculated 143.0730) .
- Critical Parameters : Reaction time, catalyst loading, and light intensity significantly impact yield. Ensure inert atmosphere to prevent nitrile hydrolysis.
Q. How do I interpret NMR spectral data for this compound to confirm structural integrity?
- Key Spectral Features :
- NMR (CDCl₃): Aromatic protons appear as doublets at δ 7.51 (J = 8.4 Hz) and 7.11 ppm (J = 8.3 Hz). Cyclopropyl protons show a multiplet at δ 1.97–1.88 ppm (1H) and two distinct signals at δ 1.11–1.05 ppm (2H) and δ 0.79–0.73 ppm (2H) .
- NMR: Peaks at δ 150.3 (C≡N-adjacent carbon), 132.2 (aromatic carbons), and 10.7–16.0 ppm (cyclopropane carbons) confirm the structure .
- Troubleshooting : Overlapping signals may arise from impurities; compare with literature values and use deuterated solvents to avoid splitting artifacts.
Advanced Research Questions
Q. How can solvent polarity influence the reactivity of this compound in photoredox catalysis?
- Experimental Design : Test solvents (e.g., DMF, THF, acetonitrile) in visible light-mediated reactions. Monitor reaction progress via TLC and quantify yields using HPLC. Polar aprotic solvents like DMF enhance charge separation, accelerating electron transfer in photoredox cycles .
- Data Interpretation : Correlate solvent dielectric constant with reaction rate. Note that steric hindrance from the cyclopropane group may reduce solubility in non-polar solvents.
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Case Study : If NMR data for the cyclopropane moiety (δ 10.7–16.0 ppm) conflicts with another study, verify sample purity (e.g., via HRMS) and solvent effects. Deuterated chloroform (CDCl₃) is preferred for minimal shift variability .
- Cross-Validation : Use computational tools (e.g., DFT calculations) to predict chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or impurities.
Q. How does the cyclopropane ring affect the stability of this compound under acidic/basic conditions?
- Mechanistic Insight : The strained cyclopropane ring is susceptible to ring-opening under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Design stability studies by exposing the compound to pH gradients (1–14) and monitor degradation via UV-Vis or NMR.
- Findings : Preliminary data suggest the nitrile group remains intact at neutral pH but may hydrolyze to amides/carboxylic acids under extreme conditions.
Methodological Challenges
Q. What analytical techniques are optimal for detecting trace impurities in this compound?
- Workflow :
HPLC-MS : Identify low-abundance byproducts (e.g., dehalogenated derivatives) with a C18 column and ESI+ ionization.
GC-MS : Detect volatile impurities using a non-polar capillary column.
Elemental Analysis : Confirm stoichiometry (C: 83.9%, H: 6.3%, N: 9.8%) to rule out stoichiometric deviations .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Protocol :
- Use Gaussian or ORCA software for DFT calculations to map frontier molecular orbitals (HOMO/LUMO).
- Simulate transition states for cyclopropane ring-opening pathways.
- Validate with experimental kinetics (e.g., Arrhenius plots).
Data Reproducibility
Q. Why might yields vary between labs when synthesizing this compound?
- Critical Variables :
- Light source intensity : Visible light-mediated reactions require precise control of wavelength (e.g., 450 nm LEDs) .
- Catalyst batch : Palladium catalysts (e.g., Pd(OAc)₂) must be anhydrous.
- Scale-up effects : Diffusion limitations in larger batches may reduce efficiency.
Ethical and Safety Considerations
Q. What precautions are necessary when handling this compound in biological assays?
- Guidelines :
- Avoid in vivo use; the compound is not FDA-approved and lacks toxicity data .
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact.
- Dispose of waste via certified chemical disposal services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
